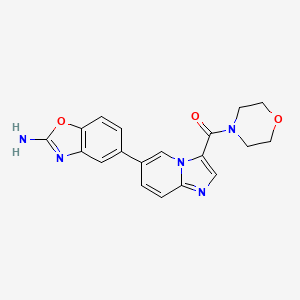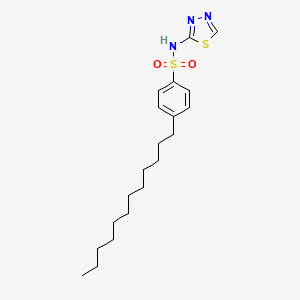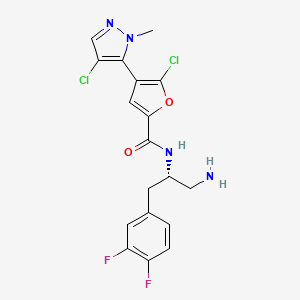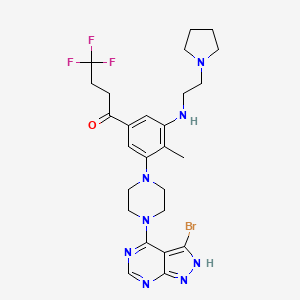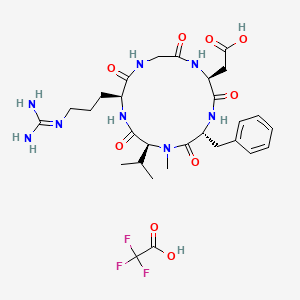
Pinometostat
Vue d'ensemble
Description
Le pinométostat est un inhibiteur de petite molécule de première classe de la méthyltransférase d’histone, disrupteur du silençage télomérique 1-like (DOT1L). Il a été principalement étudié pour son potentiel dans le traitement des réarrangements du gène de la leucémie aiguë myéloïde (LAM), qui sont associés à des formes agressives de leucémie .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the role of histone methylation in gene regulation.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Primarily explored for its therapeutic potential in treating MLL-rearranged leukemias.
Industry: Potential applications in the development of targeted therapies for cancer treatment.
Mécanisme D'action
Le pinométostat exerce ses effets en inhibant sélectivement l’enzyme DOT1L, qui est responsable de la méthylation de l’histone H3 à la lysine 79 (H3K79). Cette méthylation est associée à l’activation de gènes impliqués dans la leucémie. En inhibant DOT1L, le pinométostat réduit la méthylation de H3K79, ce qui conduit à la régulation négative de l’expression des gènes leucémiques et à l’inhibition subséquente de la prolifération des cellules leucémiques .
Safety and Hazards
Orientations Futures
Based on the biological activity observed in monotherapy trials and evidence of combination benefit of Pinometostat in preclinical MLL-r models, further clinical investigation of this compound combinations is warranted . Novel therapeutic modalities leveraging epigenetics and epigenomics with increased precision are well positioned to advance the field and treat patients across disease areas in the coming years .
Analyse Biochimique
Biochemical Properties
Pinometostat is a selective inhibitor of DOT1L, with sub-nanomolar affinity and >37,000 fold selectivity against non-MLL histone methyltransferases . It functions by occupying the S-adenosyl methionine (SAM) binding pocket and inducing conformational changes in DOT1L .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly those involved in leukemia. It reduces histone H3 lysine 79 methylation (H3K79me2), decreases MLL target gene expression, and selectively kills leukemia cells .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of the DOT1L enzyme. This results in reduced methylation of histone H3 lysine 79 at MLL target genes, ultimately leading to decreased expression of critical genes for hematopoietic differentiation, including HOXA9 and MEIS1 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated anti-tumor efficacy in xenograft models of MLL-r leukemia, with dose-dependent reductions in dimethyl lysine 79 on histone H3 (H3K79me2) as well as HOXA9 and MEIS1 transcript levels .
Dosage Effects in Animal Models
In animal models, this compound has shown high clearance mediated largely via hepatic oxidative metabolism
Metabolic Pathways
This compound is involved in the metabolic pathway of histone methylation. It inhibits the DOT1L enzyme, which is responsible for the methylation of histone H3 lysine 79 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le pinométostat est synthétisé par une série de réactions chimiques impliquant la formation de sa structure principale et la fonctionnalisation ultérieure. La voie de synthèse implique généralement les étapes suivantes :
- Formation de la structure principale par des réactions de cyclisation.
- Fonctionnalisation de la structure principale avec divers substituants pour obtenir les propriétés pharmacologiques souhaitées.
- Purification et caractérisation du produit final pour garantir sa pureté et son efficacité .
Méthodes de production industrielle : La production industrielle du pinométostat implique la mise à l’échelle de la synthèse en laboratoire à une plus grande échelle. Cela nécessite l’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de garantir un rendement et une pureté élevés. Le processus implique également des mesures de contrôle qualité strictes pour répondre aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions : Le pinométostat subit diverses réactions chimiques, notamment :
Oxydation : Le pinométostat peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du pinométostat.
Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents substituants sur la molécule de pinométostat.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les amines.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels .
4. Applications de la recherche scientifique
Chimie : Utilisé comme composé outil pour étudier le rôle de la méthylation des histones dans la régulation des gènes.
Biologie : Étudié pour ses effets sur les processus cellulaires et l’expression des gènes.
Médecine : Principalement exploré pour son potentiel thérapeutique dans le traitement des leucémies à réarrangement MLL.
Industrie : Applications potentielles dans le développement de thérapies ciblées pour le traitement du cancer.
Comparaison Avec Des Composés Similaires
Le pinométostat est unique dans son inhibition sélective de DOT1L. Des composés similaires comprennent :
EPZ004777 : Un autre inhibiteur de DOT1L avec une activité robuste dans les modèles précliniques mais dont les propriétés pharmacocinétiques ne sont pas adaptées à une application clinique.
Le pinométostat se démarque par son efficacité clinique et son profil de sécurité, ce qui en fait un candidat prometteur pour les thérapies combinées dans le traitement de la leucémie .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33)/t17?,19?,22-,25-,26-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFOLMYKSYSZQS-XKHGBIBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720950 | |
| Record name | Pinometostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380288-87-8, 1380288-88-9 | |
| Record name | Pinometostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinometostat, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinometostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pinometostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINOMETOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9YR09EF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PINOMETOSTAT, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F66X4M38G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)
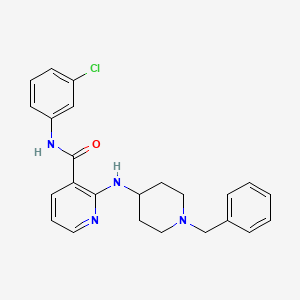
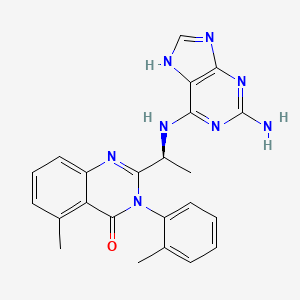
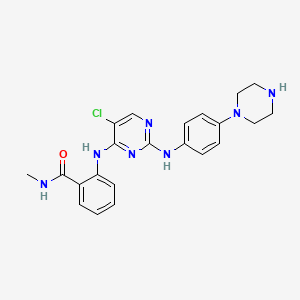
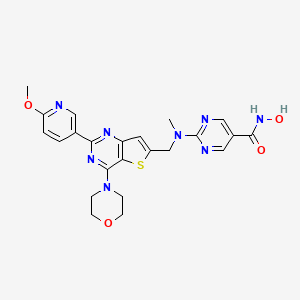
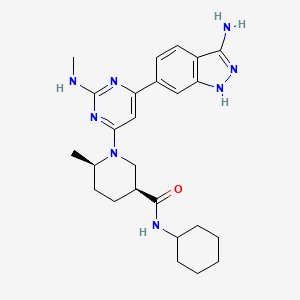
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)
![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)
